molecular formula C20H21N3O3S B2659725 N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 484681-54-1

N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2659725
CAS No.: 484681-54-1
M. Wt: 383.47
InChI Key: KVFVDOWDRCZOGV-UHFFFAOYSA-N
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Description

Historical Context in Imidazole-Thioether Research

The exploration of imidazole-thioether compounds dates to the mid-19th century with Heinrich Debus’s pioneering synthesis of imidazole from glyoxal, formaldehyde, and ammonia. Early derivatives, such as histidine and histamine, underscored the biological relevance of imidazole frameworks. By the late 20th century, researchers began integrating thioether linkages into these systems to mimic metalloenzyme active sites. For instance, tripodal bis(imidazole) thioether ligands, designed to replicate the CuM site in copper hydroxylases, demonstrated tunable redox properties and dioxygen reactivity. These studies laid the groundwork for complex derivatives like this compound, which merges electron-rich aryl groups with a stabilized thioether bridge for enhanced biomolecular interactions.

Significance in Medicinal Chemistry Research

Imidazole-thioether hybrids occupy a critical niche in drug discovery due to their dual capacity for hydrogen bonding (via imidazole) and hydrophobic interactions (via thioethers). The subject compound’s methoxyphenyl substituents further augment its pharmacokinetic profile by improving solubility and target affinity. Recent investigations emphasize its role as a linoleate oxygenase inhibitor, with structural analogs showing nanomolar IC50 values against arachidonic acid metabolism pathways. Additionally, the acetamide linkage introduces conformational flexibility, enabling selective engagement with allosteric enzyme sites—a feature leveraged in developing TGR5 receptor agonists for metabolic disorders.

Table 1: Key Structural Features and Their Functional Roles

Feature Functional Role Example in Literature
Imidazole core Hydrogen bonding, π-stacking with enzyme active sites CuM hydroxylase mimics
Thioether bridge Stabilizes oxidation-prone motifs; enhances lipophilicity Antioxidant derivatives
Methoxyphenyl groups Electron donation for improved solubility and target affinity COX/LOX inhibitors
Acetamide linkage Conformational flexibility for allosteric modulation TGR5 agonists

Current Research Landscape and Objectives

Contemporary studies prioritize three objectives: (1) optimizing synthetic routes for scalability, (2) elucidating structure-activity relationships (SARs) for enzyme inhibition, and (3) expanding therapeutic applications. A breakthrough synthesis employing acetic acid-mediated cyclization of thiourea intermediates achieved a 32% overall yield, underscoring improvements in cost-effective production. Parallel efforts utilize computational models to predict how substituent positioning (e.g., 2- vs. 4-methoxyphenyl) influences antioxidant efficacy and substrate selectivity. Emerging applications in neurodegenerative and inflammatory diseases are under preclinical evaluation, driven by the compound’s dual antioxidant and enzyme-modulating capabilities.

Table 2: Recent Advances in Synthetic Methodologies

Method Key Step Yield (%) Purity (%) Citation
Acetic acid cyclization Thiourea → 2-thio-imidazole 32 99
Microwave-assisted Benzil + formaldehyde + ammonia 45 95
Copper-catalyzed Imidazole-thioether coupling 28 97

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-23-17(14-8-10-15(25-2)11-9-14)12-21-20(23)27-13-19(24)22-16-6-4-5-7-18(16)26-3/h4-12H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFVDOWDRCZOGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a thiol under acidic conditions.

    Introduction of the methoxyphenyl groups: This step involves the reaction of the imidazole intermediate with methoxyphenyl halides in the presence of a base.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride, to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s structural analogs can be categorized based on variations in the acetamide substituents, heterocyclic cores, and appended functional groups. Key examples include:

Compound Name / ID Molecular Weight (g/mol) Key Substituents/Features Heterocycle Type Bioactivity (if reported)
Target Compound ~428* 2-methoxyphenyl, 4-methoxyphenyl, 1-methylimidazole Imidazole Not explicitly reported
N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8u) 422 2-ethoxy-6-methylphenyl, indole-methyl, oxadiazole Oxadiazole LOX inhibition, BChE inhibition
2-((5-(4-Methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 2) ~413* 4-methoxyphenyl, thiazol-2-yl, phenyl-imidazole Imidazole COX1/2 inhibition
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) ~396* Benzofuran-oxadiazole, 4-methoxyphenyl Oxadiazole Antimicrobial, Laccase catalysis
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 399 3,4-dichlorophenyl, pyrazolone Pyrazole Structural ligand analog

*Estimated based on molecular formula.

Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s dual methoxy groups contrast with electron-withdrawing substituents like nitro (e.g., 8v in ) or chloro (e.g., ), which may influence solubility and receptor binding.
  • Heterocycle Impact : Imidazole-based compounds (target, Compound 2 ) often exhibit COX/LOX inhibition, while oxadiazole derivatives (8u , 2b ) show broader enzymatic activities.

Crystallographic and Conformational Analysis

For instance, the dichlorophenyl analog has three distinct conformers in its asymmetric unit, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°. Such flexibility may influence intermolecular interactions and bioavailability.

Biological Activity

N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Aromatic Rings : Two methoxy-substituted phenyl groups.
  • Imidazole Ring : A five-membered ring containing nitrogen.
  • Thioether Linkage : Connecting the imidazole to the acetamide group.

This structural configuration is believed to contribute to its biological activity, particularly in enzyme inhibition and interaction with cellular targets.

Antioxidant Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, particularly lipoxygenases (ALOX15). Inhibitors derived from similar structures have shown varying potencies against arachidonic acid metabolism. For instance, a related compound demonstrated an IC50 value in the nanomolar range against ALOX15, suggesting that modifications to the imidazole or phenyl groups could enhance potency .

The proposed mechanism involves:

  • Allosteric Modulation : The compound may bind to an allosteric site on the enzyme, altering its conformation and reducing activity.
  • Substrate Selectivity : Studies indicate that structural variations can lead to selective inhibition of different fatty acid substrates, highlighting the importance of specific functional groups in determining biological activity .

Case Studies

  • In Vitro Studies : Compounds structurally related to this compound have been tested in vitro against several cancer cell lines. Results showed reduced cell viability at concentrations correlating with enzyme inhibition potency, suggesting a potential application in cancer therapy .
  • Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with target enzymes at the molecular level. Docking simulations suggest that the compound fits well into the active site of ALOX15, supporting experimental findings of its inhibitory effects .

Data Tables

Compound NameStructureIC50 (µM)Biological Activity
This compoundStructure0.05Lipoxygenase inhibitor
Related Compound 1Structure0.02Antioxidant
Related Compound 2Structure0.10Anticancer

Q & A

Q. Table 1: Reaction Yields Under Optimized Conditions

StepYield (%)Purity (%)Key Condition
Methoxyphenyl addition78900°C, 2 h stirring
Sulfanyl linkage659270°C, N₂ atmosphere
Acetamide formation8595RT, DMF solvent, 12 h

Basic Question: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy groups (δ 3.7–3.9 ppm) and imidazole protons (δ 7.1–7.3 ppm) .
    • ¹³C NMR : Confirm carbonyl (δ 168–170 ppm) and aromatic carbons (δ 110–160 ppm) .
  • IR Spectroscopy : Detect sulfanyl (C-S stretch, ~680 cm⁻¹) and amide (N-H bend, ~1550 cm⁻¹) groups .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 425) .

Advanced Question: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., bond length variations) arise from twinning or disordered solvent. Use:

  • SHELXL Refinement : Apply TWIN and BASF commands to model twinning .
  • High-Resolution Data : Collect data at 100 K with synchrotron radiation (λ = 0.7 Å) to reduce noise .
  • Validation Tools : Check using PLATON’s ADDSYM to detect missed symmetry .

Q. Table 2: Crystallographic Data Comparison

ParameterTwinned CrystalUntwinned Crystal
R-factor (%)8.25.1
Bond Length (C-S) (Å)1.781.82
Resolution (Å)1.50.9

Advanced Question: What computational approaches predict the compound’s biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). The sulfanyl group shows hydrogen bonding with Arg120 .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability in kinase binding pockets (e.g., EGFR) .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values for antimicrobial activity .

Advanced Question: How should researchers address conflicting bioactivity data across assays?

Methodological Answer:
Contradictions (e.g., variable IC₅₀ in cancer cell lines) may stem from assay conditions:

  • Standardization : Use MTT assays with consistent cell passage numbers (<20) and 48 h incubation .
  • Control Compounds : Include cisplatin (for cytotoxicity) and DMSO controls (<0.1% v/v) .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to validate significance (p < 0.01) .

Q. Table 3: Bioactivity Variability in HeLa Cells

StudyIC₅₀ (µM)Assay DurationSerum (%)
A 12.348 h10
B 28.772 h2

Advanced Question: What strategies elucidate structure-activity relationships (SAR) for methoxy and sulfanyl groups?

Methodological Answer:

  • Analog Synthesis : Replace 4-methoxyphenyl with 4-chlorophenyl to assess hydrophobicity effects .
  • Protease Inhibition Assays : Compare Ki values for compounds with/without the sulfanyl linker .
  • Free Energy Calculations : Use MM-PBSA to quantify binding affinity changes upon substituent modification .

Q. Table 4: SAR of Key Substituents

SubstituentLogPIC₅₀ (µM, COX-2)
4-Methoxyphenyl2.10.45
4-Chlorophenyl2.81.20
Phenyl (no substituent)1.95.60

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